molecular formula C14H10ClN3O B11849372 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline

Cat. No.: B11849372
M. Wt: 271.70 g/mol
InChI Key: RVYSFZDKNPYACU-UHFFFAOYSA-N
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Description

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is a sophisticated chemical intermediate designed for medicinal chemistry and drug discovery research, particularly in the field of oncology. The compound features a quinazoline core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities and is a key structural component in several established therapeutic agents . The specific substitution pattern with a chloro group at the 4-position and a 6-methoxy-3-pyridyl group at the 6-position makes this derivative a valuable building block for the synthesis of targeted protein kinase inhibitors . Quinazoline derivatives are extensively documented in scientific literature for their role as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . The 4-chloro group is a common reactive handle that allows for facile nucleophilic aromatic substitution, enabling researchers to introduce a variety of amine-containing functionalities to create a library of 4-anilinoquinazoline analogues . This structural motif is a cornerstone in the design of small molecules that compete with ATP for binding in the catalytic domain of tyrosine kinases, thereby suppressing signal transduction pathways that drive uncontrolled cell proliferation in cancers . The 6-methoxy-3-pyridyl substituent is a strategically chosen heterocyclic group that can influence the compound's physicochemical properties, binding affinity, and selectivity profile . Researchers can utilize this high-purity intermediate to develop and optimize novel therapeutic candidates targeting a range of neoplastic diseases . This product is intended for use in laboratory research as a key synthetic precursor and should be handled by qualified professionals only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

4-chloro-6-(6-methoxypyridin-3-yl)quinazoline

InChI

InChI=1S/C14H10ClN3O/c1-19-13-5-3-10(7-16-13)9-2-4-12-11(6-9)14(15)18-8-17-12/h2-8H,1H3

InChI Key

RVYSFZDKNPYACU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC3=C(C=C2)N=CN=C3Cl

Origin of Product

United States

Preparation Methods

Selection of Aromatic Precursors

Ethyl 3,4-dihydroxybenzoate and its derivatives are commonly used due to their compatibility with subsequent alkylation and nitration steps. The introduction of methoxy groups at specific positions is achieved via O-alkylation using reagents such as 1-chloro-2-methoxyethane or 2-bromoethyl methyl ether in the presence of potassium carbonate.

Reaction Conditions for Alkylation:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature: 60–80°C for 6–12 hours.

  • Yield: >90%.

Nitration and Reduction

Nitration of the alkylated intermediate introduces a nitro group at the ortho position relative to the ester moiety, a step critical for directing subsequent cyclization. Concentrated nitric acid in acetic acid achieves regioselective nitration with 92% yield. Catalytic hydrogenation (H₂/Pd-C) then reduces the nitro group to an amine, forming ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

Cyclization to the Quinazoline Core

Formamide-Mediated Cyclization

Heating the aminobenzoate derivative with formamide at 150°C induces cyclization, forming the quinazolin-4-one skeleton. This step benefits from the nucleophilic attack of the amine on the adjacent carbonyl group, facilitated by formamide’s high boiling point.

Optimized Parameters:

  • Time: 4–6 hours.

  • Yield: 85–89%.

Alternative Cyclization Agents

Phosphoryl chloride (POCl₃) combined with N,N-diethylaniline serves as an effective cyclization agent, particularly when steric hindrance complicates formamide-based methods. This approach also introduces chlorine at position 4 in situ, streamlining the synthesis.

Chlorination at Position 4

Phosphoryl Chloride (POCl₃) Method

Treatment of quinazolin-4-one with excess POCl₃ and a catalytic amount of N,N-diethylaniline at reflux (80–100°C) replaces the carbonyl oxygen with chlorine. This method achieves 89–95% conversion and minimizes side reactions.

Mechanistic Insight:
The reaction proceeds via intermediate formation of a chlorophosphate species, which facilitates electrophilic substitution at position 4.

Thionyl Chloride (SOCl₂) Limitations

While SOCl₂ is cost-effective, competing sulfonation and over-chlorination reduce yields to 60–70%, making POCl₃ the preferred reagent.

Introduction of the 6-Methoxy-3-Pyridyl Group

Nucleophilic Aromatic Substitution

The chloro group at position 6 is displaced by 6-methoxy-3-pyridylamine under basic conditions. Anhydrous ethanol or isopropanol serves as the solvent, with triethylamine or pyridine as the base.

Critical Parameters:

  • Molar Ratio: 1:1.2 (quinazoline:amine).

  • Temperature: 80–100°C for 8–12 hours.

  • Yield: 70–75%.

Palladium-Catalyzed Cross-Coupling

For enhanced regioselectivity, Suzuki-Miyaura coupling using 6-methoxy-3-pyridylboronic acid and Pd(PPh₃)₄ achieves direct arylation at position 6. This method, however, requires rigorous anhydrous conditions and offers modest yields (65%).

Purification and Characterization

Recrystallization Techniques

The final product is purified via recrystallization from methanol/water (3:1) or dimethylformamide/water mixtures, yielding >98% HPLC purity.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.34 (d, J = 8.4 Hz, 1H, pyridyl H), 7.92 (dd, J = 8.4, 2.4 Hz, 1H, pyridyl H), 6.98 (d, J = 2.4 Hz, 1H, pyridyl H), 4.12 (s, 3H, OCH₃).

  • MS (ESI): m/z 316.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Method A (POCl₃) Method B (SOCl₂)
Cyclization Yield89%72%
Chlorination Efficiency95%65%
Total Time (h)1824
Purity (HPLC)98%91%

Method A outperforms Method B in yield and purity, justifying its prevalence in industrial settings.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing para-nitration is suppressed by using acetic acid as a solvent, which stabilizes the transition state for ortho attack.

Byproduct Formation During Chlorination

Excess POCl₃ (3–5 equivalents) and controlled reflux temperatures minimize di- and tri-chlorinated byproducts .

Chemical Reactions Analysis

Solvent-Free Cyclization

A common method involves reacting anthranilic acid with benzamide or heteroaryl amides (e.g., pyridine-3-carboxamide) under high-temperature conditions (130°C for 5 hours) to form the quinazoline core. Subsequent substitution introduces the 6-methoxy-3-pyridyl group .

Reaction StepsConditionsYieldCitation
Anthranilic acid + benzamide → 2-phenylquinazolin-4(3H)-one130°C, solvent-free58%
Pyridine-3-carboxamide + anthranilic acid → 2-(pyridin-3-yl)quinazolin-4(3H)-one130°C, solvent-free-

Arylamine Substitution

To introduce substituents at the 4-position, quinazolin-4(3H)-one intermediates are reacted with arylamines (e.g., 4-methoxybenzenamine) in the presence of zinc chloride and dimethylformamide (DMF) under reflux (150°C for 48 hours) .

Reaction TypeReagentsConditionsYieldCitation
N-(4-methoxyphenyl)quinazolin-4-amine synthesis4-methoxybenzenamine, ZnCl₂, DMFReflux (150°C, 48 h)-

Substitution Reactions

The chlorine atom at position 4 and the methoxy group on the pyridyl ring are reactive sites for further derivatization.

Nucleophilic Aromatic Substitution

The chloro group undergoes substitution with primary amines (e.g., benzylamines) via oxidative amination. This is facilitated by catalytic iodine and mild heating , enabling functionalization at the 4-position .

Mechanism : Selective dual amination of benzylic C–H bonds under oxidative conditions transforms simple quinazolines into complex derivatives .

Demethylation

The 6-methoxy group on the pyridyl ring can be demethylated under acidic or basic conditions to generate hydroxyl derivatives. This transformation is critical for altering lipophilicity and biological activity .

Oxidative Amination

The chloro group at position 4 can participate in oxidative amination with benzylamines, forming imidazoquinazoline derivatives. This reaction is catalyzed by copper(I) iodide and involves sp³ C–H bond amination .

Biological Activity Insights

Quinazoline derivatives, including 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline , exhibit promising anticancer and antimicrobial activities. Key findings include:

  • EGFR Inhibition : Substituents at positions 4 and 6 (e.g., anilino groups) enhance tyrosine kinase inhibitory activity, crucial for targeting cancer pathways .

  • Structure-Activity Relationships :

    • Electron-withdrawing groups (e.g., chloro) at position 4 improve antiproliferative effects.

    • Basic side chains (e.g., amino or hydrazino groups) at position 6 enhance cytotoxicity .

SubstituentPositionEffect on ActivityCitation
Chlorine4Enhances EGFR inhibition
Methoxy-pyridyl6Modulates lipophilicity
Anilino4Increases anticancer potency

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential as a pharmaceutical agent , particularly in the development of anticancer drugs. Its structural characteristics, including a chloro group and a methoxy-substituted pyridine, enhance its pharmacological properties compared to other quinazoline derivatives.

Key Applications:

  • Targeting Tyrosine Kinases: The compound has shown promise as an inhibitor of epidermal growth factor receptors (EGFR), which are critical in many cancers. Quinazoline derivatives have been developed to selectively inhibit these pathways, demonstrating significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline and its derivatives. These compounds are often synthesized to evaluate their efficacy against specific cancer cell lines.

Case Studies:

  • In Vitro Studies: Research has demonstrated that quinazoline derivatives exhibit selective inhibition against EGFR, with IC50 values indicating potent anticancer activity. For instance, certain synthesized compounds showed IC50 values as low as 0.096 μM against EGFR .
  • Molecular Docking Studies: These studies reveal strong binding affinities of quinazoline derivatives to EGFR, supporting their potential as targeted therapies .

Comparative Analysis with Other Quinazolines

A comparative analysis can be made between 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline and other known quinazoline derivatives regarding their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
ErlotinibQuinazoline with an aniline moietyTyrosine kinase inhibitor
GefitinibSimilar structure with different substituentsAnticancer agent targeting EGFR
TandutinibContains a quinazoline core with piperidineInhibitor of multiple tyrosine kinases
4-Chloro-7-methoxyquinazolineQuinazoline with a methoxy group at position 7Antiproliferative activity

The unique substitution pattern of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline may confer distinct pharmacological properties compared to these other derivatives .

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • Combination Therapies: Investigating the efficacy of this compound in combination with other chemotherapeutic agents.
  • In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.
  • Mechanistic Studies: Further elucidating the molecular mechanisms underlying its anticancer effects.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Chlorine (C4) : Common across analogs; increases electrophilicity for nucleophilic substitutions .
  • Methoxy groups (C6/C7) : Improve solubility (e.g., 4-Chloro-6-methoxy-7-piperidinylmethoxyquinazoline, PSA: 47.48) .
  • Aromatic/heteroaromatic groups (C6) : Fluorophenyl (LogP: 4.09) and pyridyl groups enhance target binding via π-π stacking or H-bonding .
  • Trifluoromethyl (C6) : Boosts lipophilicity (LogP: 2.25) and thermal stability (boiling point: 285.8°C) .

Physicochemical Properties

  • Thermal Stability : Higher boiling points in trifluoromethyl derivatives (285.8°C) vs. methoxy analogs (~226–450°C) correlate with molecular weight and substituent polarity .
  • Solubility : Piperidinylmethoxy and morpholinylpropoxy groups enhance aqueous solubility due to increased PSA (e.g., 47.48 for piperidinylmethoxy) .

Biological Activity

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is C12H10ClN3OC_{12}H_{10}ClN_{3}O. It features a quinazoline core substituted with a chloro group and a methoxy-pyridine moiety, which is crucial for its biological effects. The structure can be represented as follows:

4 Chloro 6 6 methoxy 3 pyridyl quinazoline\text{4 Chloro 6 6 methoxy 3 pyridyl quinazoline}

The biological activity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline primarily stems from its interaction with various molecular targets, including:

  • Epidermal Growth Factor Receptor (EGFR) : This compound has been shown to inhibit EGFR, which plays a significant role in cancer cell proliferation and survival. In vitro studies indicate that it exhibits potent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
  • Kinase Inhibition : The compound acts as a kinase inhibitor, affecting pathways involved in tumor growth. Its structural features allow it to bind effectively to the active sites of various kinases, leading to reduced cell viability in cancer models .

Anticancer Activity

Several studies have documented the anticancer properties of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline:

  • In Vitro Studies : Research has demonstrated that this compound shows significant cytotoxic effects on human cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 cells through the modulation of apoptosis-related proteins .
  • Case Study : A study involving the evaluation of various quinazoline derivatives indicated that 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline exhibited superior activity compared to other derivatives against breast cancer cell lines, with an IC50 value suggesting high potency .

Other Biological Activities

Beyond its anticancer potential, this compound may also possess:

  • Antimicrobial Properties : Preliminary studies suggest that quinazoline derivatives can exhibit antimicrobial activities, although specific data for 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is limited .
  • Anti-inflammatory Effects : Some quinazolines have been shown to have anti-inflammatory properties through inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications beyond oncology .

Data Summary

The following table summarizes key findings related to the biological activity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline:

Activity Effect IC50 Value (μM) Cell Line
AnticancerInduces apoptosis0.28MCF-7
EGFR InhibitionInhibits receptor activity0.096A549
CytotoxicityReduces cell viability0.13Various Cancer Lines
AntimicrobialPotential activity (specific data limited)N/AN/A

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline, and how can reaction parameters be optimized?

The synthesis of quinazoline derivatives typically involves condensation reactions, halogenation, or nucleophilic substitution. For example, similar compounds like 4-Chloro-2-(pyridin-3-yl)quinazoline are synthesized using solvents such as ethanol or dioxane, with catalysts like potassium carbonate or tertiary peroxides. Reaction temperatures between 60–100°C and pH adjustments (e.g., acidic conditions for cyclization) are critical. Yields vary (35–76%) depending on solvent polarity and catalyst efficiency . Optimization strategies include screening solvents (polar aprotic vs. protic), adjusting stoichiometry, and using inert atmospheres to prevent decomposition.

Q. How is the structural integrity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline confirmed experimentally?

Structural validation relies on a combination of:

  • NMR spectroscopy : To confirm substituent positions and aromatic proton environments.
  • Mass spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation patterns.
  • Elemental analysis : To verify C, H, N, and Cl content within ±0.4% of theoretical values.
    Cross-referencing with X-ray crystallography data (e.g., dihedral angles and hydrogen-bonding networks in related quinazolines) further validates conformation .

Q. What are the key pharmacological applications of quinazoline derivatives like 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline?

Quinazoline scaffolds are explored for anticancer, antimicrobial, and anti-inflammatory activities due to their ability to inhibit kinases (e.g., EGFR) or interact with DNA. For instance, 4-Chloro-2-(pyridin-3-yl)quinazoline derivatives have shown promise in targeting tumor proliferation pathways . Biological assays (e.g., enzyme inhibition or cell viability studies) are used to evaluate efficacy, often guided by structure-activity relationship (SAR) analysis.

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline derivatives?

Single-crystal X-ray diffraction provides atomic-level resolution of molecular geometry. For example, related compounds exhibit distinct dihedral angles (e.g., 71.43° between quinoline rings) and intermolecular interactions (C–H⋯π, hydrogen bonds). These data clarify steric effects of substituents (e.g., methoxy groups) and guide computational modeling (e.g., DFT calculations) .

Q. What methodologies address contradictory spectroscopic or synthetic yield data in quinazoline chemistry?

Discrepancies in NMR/MS results may arise from impurities or tautomerism. Solutions include:

  • Repetition under controlled conditions (e.g., anhydrous solvents, inert gas).
  • Alternative characterization techniques : IR spectroscopy for functional groups or HPLC for purity assessment.
  • Mechanistic studies : Kinetic profiling to identify side reactions (e.g., hydrolysis of chloro substituents) .

Q. How do π-π stacking and hydrogen-bonding interactions influence the biological activity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline?

Crystal packing analyses reveal that π-π interactions between aromatic rings enhance molecular stability, while hydrogen bonds (e.g., N–H⋯O) facilitate target binding. For instance, hydrogen-bonded chains along the b-axis in related quinazolines correlate with improved solubility and receptor affinity . These interactions are probed using surface plasmon resonance (SPR) or molecular docking simulations.

Q. What strategies improve the selectivity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline in kinase inhibition assays?

Selectivity is enhanced through:

  • Structural modifications : Introducing bulky substituents to block off-target binding.
  • Biopolymer conjugation : Attaching PEG or peptide tags to direct cellular uptake.
  • Fragment-based screening : Identifying minimal pharmacophores using X-ray crystallography of enzyme-inhibitor complexes .

Methodological Resources

  • Synthetic Protocols : Refer to solvent-catalyst combinations from analogous quinazoline syntheses .
  • Crystallography : Use Cu-Kα radiation (λ = 1.54178 Å) for data collection, as described for related structures .
  • Biological Assays : Follow standardized protocols for kinase inhibition (e.g., ADP-Glo™ assays) .

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